molecular formula C7H13ClN2O B2698028 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2287262-09-1

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

Cat. No. B2698028
CAS RN: 2287262-09-1
M. Wt: 176.64
InChI Key: NGONSPPMJSYOFF-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a chemical compound with the molecular formula C7H12N2O . It is a derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold .


Synthesis Analysis

The synthesis of this compound involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process is a one-pot methodology for diastereoselective synthesis of the 3,9-diazabicyclo[3.3.1]nonane-containing scaffold . The reaction involves the use of 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition . The azide or nitro group in intermediates may be reduced to amine prior to lactamization without isolation and/or purification of the [3+2] cycloaddition products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold . The compound has a molecular weight of 176.65 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on [3+2] cycloaddition . This reaction is a well-established multicomponent reaction (MCR) that generates valuable intermediates for post-addition reactions to access diverse heterocyclic scaffolds .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Fernández et al. (1995) focused on the synthesis and structural, conformational analysis of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The compounds showed an almost perfect chair-chair conformation with N-substituents in equatorial positions, as determined by NMR spectroscopy and X-ray diffraction (Fernández et al., 1995). Similarly, Gálvez et al. (1985) explored diazabicyclanones and diazabicyclanols, revealing their preferred conformation in solution and solid state through spectroscopy and X-ray diffraction (Gálvez et al., 1985).

Biological Activity and Pharmacology

Research by Malmakova et al. (2021) synthesized novel bispidine derivatives to study their biological activity and toxicity. The compounds demonstrated local anesthetic activity and low toxicity, making them subjects for further pharmacological studies (Malmakova et al., 2021). Another study highlighted the opioid receptor affinity of a series of 2,4-diaryl-substituted 3,7-diazabicylononanones, finding most compounds showed considerable affinity for the kappa-receptor, suggesting potential for peripheral kappa-agonist development (Siener et al., 2000).

Advanced Materials and Chemical Engineering

Veremeeva et al. (2014) demonstrated that lipid-like amphiphilic compounds derived from 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) could be integrated into liposomal membranes as molecular switches, enhancing the permeability of lipid bilayers and the release of encapsulated compounds. This research opens avenues for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2014).

properties

IUPAC Name

3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGONSPPMJSYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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